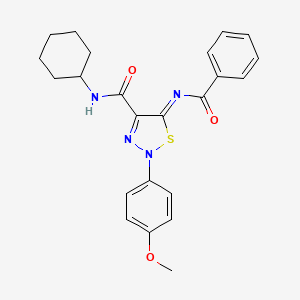![molecular formula C23H19ClN4O B11043481 4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043481.png)
4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with various substituents such as amino, chlorophenyl, methyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions One common method starts with the preparation of the pyrazoloquinoline core through cyclization reactions For instance, starting from 2-aminobenzonitrile and 4-chlorobenzaldehyde, the intermediate compounds undergo cyclization in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amino groups.
Substitution: Halogenation and nitration reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules, which can lead to the development of new therapeutic agents.
Medicine
Medicinally, this compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazoloquinoline derivatives: Similar to the target compound but with different substituents, affecting their reactivity and applications.
Uniqueness
4-Amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H19ClN4O |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-3-methyl-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H19ClN4O/c1-13-20-22(25)21-18(11-15(12-19(21)29)14-5-3-2-4-6-14)26-23(20)28(27-13)17-9-7-16(24)8-10-17/h2-10,15H,11-12H2,1H3,(H2,25,26) |
InChI Key |
ZBVBZSCMDGXOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=CC=C4)C(=C12)N)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-Chlorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043401.png)
![3-Amino-8-hydroxy-8-methyl-1,6-dioxo-9-propyl-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B11043402.png)
![Ethyl 3-({[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11043407.png)
![tetramethyl 5',5',8'-trimethyl-6'-[(2E)-3-phenylprop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11043408.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11043410.png)
![4-Hydrazino-5-methyl-4-(trifluoromethyl)-1,4-dihydropyrido[4,3-D]pyrimidine](/img/structure/B11043411.png)
![10-amino-2-oxo-N-phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11043420.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043421.png)
![4-(4-butoxyphenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11043424.png)
![1-acetyl-4-[(1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043436.png)
![4-Amino-1-(4-chlorophenyl)-3,7,7-trimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11043457.png)

![4-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043474.png)
![1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043478.png)
